molecular formula C4H5ClO2S B1586014 3-Chloro-2,5-dihydrothiophene 1,1-dioxide CAS No. 7311-87-7

3-Chloro-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B1586014
CAS RN: 7311-87-7
M. Wt: 152.6 g/mol
InChI Key: ZYILUGIWXXXVRM-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dihydrothiophene 1,1-dioxide, also known as sulfoxaflor, is a compound with the molecular formula C4H5ClO2S . It has an average mass of 152.599 Da and a monoisotopic mass of 151.969879 Da . This compound has been gaining attention in the scientific community due to its promising potential in various fields of research and applications.


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ring is substituted with a chlorine atom and two oxygen atoms, forming a 1,1-dioxide group .

Scientific Research Applications

Structural and Electronic Properties

  • Substituent Influence on Structure: The influence of substituents on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide derivatives, including 3-methyl-2,5-dihydrothiophene-1,1-dioxide, has been studied using spectroscopic techniques and density functional theory (DFT) methods. These studies provide insights into the geometry, molecular electrostatic potential, electron density distribution, and reactivity sites, essential for understanding and predicting the behavior of these compounds in various applications (Arjunan et al., 2015).

Synthesis and Reactivity

  • Synthesis of Dialkylaminomethyl Substituted Halobutadienes: The compound reacts with aqueous piperidine, demonstrating a Michael addition fashion. This reaction pathway showcases its utility in synthesizing dialkylaminomethyl-substituted halobutadienes, an example of regio- and stereospecific synthesis of functionalized aliphatic compounds (Gronowitz et al., 1987).

Chemical Properties and Applications

  • Facile Synthesis of Derivatives: The facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor to various chemically significant compounds, illustrates the compound's role as a versatile starting material in organic synthesis (Chou & Tsai, 1991).
  • Formation of Vinyl Sulfides and Enaminones: It has been shown that derivatives of this compound react with sulfur and nitrogen nucleophiles, leading to the high-yield formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones (Hofsløkken & Skattebol, 1999).

Precursor in Organic Synthesis

  • Stable Precursor for Synthesis: As a stable precursor for various organic compounds, its utility in the Diels-Alder reactions and the synthesis of highly functionalized compounds has been explored (Baraldi et al., 1988).

Safety and Hazards

Safety data for 3-Chloro-2,5-dihydrothiophene 1,1-dioxide indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

3-chloro-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILUGIWXXXVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361311
Record name 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7311-87-7
Record name 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
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3-Chloro-2,5-dihydrothiophene 1,1-dioxide
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3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 4
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
3-Chloro-2,5-dihydrothiophene 1,1-dioxide

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